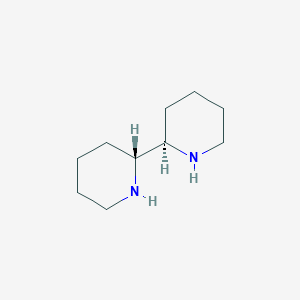

(2R,2'R)-2,2'-Bipiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(2R)-2-[(2R)-piperidin-2-yl]piperidine |

InChI |

InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10-/m1/s1 |

InChI Key |

CLBJZAWCBRAMRZ-NXEZZACHSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H]2CCCCN2 |

Canonical SMILES |

C1CCNC(C1)C2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for Enantiomerically Pure 2r,2 R 2,2 Bipiperidine and Its Advanced Derivatives

Strategies for Asymmetric Synthesis of the (2R,2'R)-2,2'-Bipiperidine Core

The creation of the two adjacent stereocenters in this compound with the correct absolute configuration is the primary challenge in its synthesis. Chemists have approached this challenge from several angles, each with its own advantages.

Chiral Pool-Based Approaches to this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy elegantly transfers the existing chirality of the starting material to the target molecule, avoiding the need for a resolution step or an asymmetric catalyst.

One of the most direct chiral pool approaches for synthesizing this compound involves the catalytic hydrogenation of the naturally occurring piperidine (B6355638) alkaloid (-)-anabasine. nih.gov Anabasine possesses one of the two required stereocenters in the correct (S) configuration (which corresponds to the R configuration in the bipiperidine nomenclature). The key step is the stereoselective reduction of the pyridine (B92270) ring to a piperidine ring.

The hydrogenation of 2,2'-bipyridine (B1663995) and its derivatives is a common method to produce bipiperidines. researchgate.netasianpubs.org This reduction typically yields a mixture of the racemic (a DL pair of (2R,2'R) and (2S,2'S) enantiomers) and the meso ((2R,2'S)) diastereomers. nih.gov The stereochemical outcome is highly dependent on the catalyst and reaction conditions. For instance, using platinum oxide (PtO2) as a catalyst in an acidic solvent like glacial acetic acid is a well-established method for the hydrogenation of pyridine rings to piperidines. asianpubs.org The pressure of hydrogen gas is also a critical parameter. asianpubs.org

| Starting Material | Catalyst | Conditions | Product | Key Feature |

|---|---|---|---|---|

| (-)-Anabasine | Platinum Oxide (PtO₂) | H₂, acidic medium (e.g., AcOH), high pressure | This compound | Transfers chirality from a natural product. |

Other chiral pool starting materials, such as β-pinene, 3-carene, and camphor, have been employed for the synthesis of chiral 2,2'-bipyridine ligands, which are the unsaturated precursors to bipiperidines. nih.gov These methods involve a de novo construction of the pyridine rings, incorporating the chirality from the terpene backbone. nih.gov Subsequent hydrogenation would lead to the desired bipiperidine derivatives.

Enantioselective Catalytic Routes to this compound Precursors

Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenters from achiral or prochiral precursors using a catalytic amount of a chiral inductor. The most common application of this strategy for this compound involves the asymmetric hydrogenation of its aromatic precursor, 2,2'-bipyridine.

This transformation is typically achieved using transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. nih.gov The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer. For example, ruthenium catalysts bearing chiral diphosphine ligands like BINAP and its derivatives have proven highly effective in the asymmetric hydrogenation of various aromatic and olefinic substrates. nih.gov

The efficiency of these catalytic systems is evaluated by the enantiomeric excess (ee), which measures the purity of the desired enantiomer. High ee values are critical for the application of the final product in asymmetric synthesis.

| Substrate | Catalyst System (Metal + Chiral Ligand) | Typical Conditions | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2,2'-Bipyridine | [Ru(COD)(2-methylallyl)₂] + Chiral Diphosphine (e.g., DTBM-SEGPHOS) | H₂ (low pressure), elevated temperature | This compound | Potentially high, >90% |

Diastereoselective Synthesis and Resolution Techniques for this compound

A classical yet robust approach to obtaining enantiomerically pure compounds is through optical resolution. This method begins with a racemic mixture of the target compound and employs a chiral resolving agent to separate the two enantiomers.

In the case of 2,2'-bipiperidine, synthesis via hydrogenation of 2,2'-bipyridine first requires the separation of the resulting diastereomers: the racemic pair (DL-2,2'-bipiperidine) and the achiral meso form. rsc.org This can often be accomplished by fractional crystallization of their salts, such as the dihydrochloride (B599025) salts. rsc.org

Once the racemic mixture is isolated, a chiral resolving agent is introduced. This agent reacts with both enantiomers to form a pair of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. For DL-2,2'-bipiperidine, an effective resolution has been demonstrated using a cobalt(III) complex. rsc.org The racemic diamine reacts with a cobalt source to form a pair of diastereomeric complexes. rsc.org A chiral counter-ion, such as ammonium (B1175870) D-2-bromo-4,7-dimethyl-3-oxobicyclo[2.2.1]heptane-7-methanesulphonate, is then used to resolve the complex ions. rsc.org The less soluble diastereomeric salt crystallizes out, allowing for its separation. Finally, the desired enantiomer of the bipiperidine ligand is recovered by decomposing the cobalt complex. This method yielded optically pure (–)589-2,2'-bipiperidine with a specific rotation of –12.2°. rsc.org

Diastereoselective synthesis is another strategy, where a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral non-racemic bicyclic lactams have been used as scaffolds to synthesize enantiopure piperidine alkaloids like (-)-anabasine. nih.govrsc.org This principle can be extended to create precursors for this compound.

Derivatization and Functionalization of the this compound Skeleton

To be effective as a ligand in catalysis, the properties of the this compound core often need to be modified. Derivatization at the nitrogen atoms or functionalization of the carbon framework allows for the modulation of the ligand's steric bulk, electronic properties, and coordinating ability.

N-Substitution Reactions and Amine Functionalization of this compound

The secondary amine groups of the bipiperidine skeleton are nucleophilic and can readily undergo a variety of substitution reactions. This is the most common site for derivatization.

N-Alkylation: Introducing alkyl groups (e.g., methyl, isopropyl, benzyl) onto the nitrogen atoms can significantly alter the steric environment around the metal center in a coordination complex. This steric hindrance can influence the selectivity of the catalyzed reaction.

N-Acylation and N-Carbamoylation: The nitrogen atoms can be protected with acyl or carbamate (B1207046) groups, with the tert-butoxycarbonyl (Boc) group being one of the most common. N-Boc protection is often used to moderate the reactivity of the amine, improve solubility in organic solvents, and facilitate subsequent C-functionalization steps, such as directed lithiation. beilstein-journals.orgnih.gov The Boc group can be easily removed under acidic conditions to regenerate the free amine. nih.gov

| Reaction Type | Reagent | Product | Purpose |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N,N'-Dialkyl-(2R,2'R)-2,2'-bipiperidine | Modify steric bulk, enhance catalytic activity. |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N,N'-di-Boc-(2R,2'R)-2,2'-bipiperidine | Protect amine, facilitate C-functionalization, improve solubility. |

C-Functionalization of the this compound Ring System for Ligand Modulation

Introducing functional groups onto the carbon skeleton of the bipiperidine rings offers a more subtle way to tune the ligand's properties. This is more synthetically challenging than N-substitution.

Direct C-H functionalization of saturated heterocycles like piperidine is an area of active research. nih.govresearchgate.netacs.org Strategies often rely on directing groups attached to the nitrogen to guide a metal catalyst to a specific C-H bond. For N-Boc protected piperidines, α-lithiation (at the C2 position) followed by trapping with an electrophile is a well-established method for introducing substituents. beilstein-journals.org However, applying this to the bipiperidine system requires careful control to manage reactivity and selectivity.

A more common approach to C-functionalized bipiperidines is to introduce the desired substituents onto the pyridine rings of a 2,2'-bipyridine precursor before the final hydrogenation step. rsc.org For example, substituted 2-chloropyridines can undergo coupling reactions to form functionalized 2,2'-bipyridines. Subsequent asymmetric hydrogenation would then yield the C-functionalized this compound derivative. This approach allows for the incorporation of a wide range of functional groups (e.g., phenyl, methoxy, alkyl) at various positions on the rings, thereby systematically modulating the electronic and steric profile of the resulting ligand.

Synthesis of Polycyclic and Bridged Structures Incorporating this compound Moieties

The incorporation of the this compound scaffold into more complex polycyclic and bridged architectures is a significant strategy for the development of rigid chiral ligands and analogues of natural products. This approach aims to constrain the conformation of the bipiperidine unit, thereby enhancing stereochemical control in asymmetric synthesis. A primary focus in this area has been the synthesis of the tetracyclic alkaloid (-)-sparteine (B7772259) and its surrogates, which are highly effective ligands in many asymmetric reactions. nih.govnih.gov

A significant challenge in asymmetric catalysis has been the limited availability of (+)-sparteine. This has driven research into the synthesis of "(+)-sparteine surrogates," which are structurally designed to mimic the stereochemical environment of the unavailable enantiomer. nih.gov An effective strategy involves synthesizing a rigid bispidine framework, which has been shown to be essential for high enantioselectivity in reactions such as the asymmetric lithiation-substitution of N-Boc pyrrolidine. rsc.org One successful approach utilizes the natural product (-)-cytisine as a starting material to produce a (+)-sparteine surrogate in a simple three-step route, furnishing the product in gram quantities. nih.govrsc.org This demonstrates that a rigid, bridged diamine structure containing only three of the four rings of sparteine (B1682161) can effectively replicate its catalytic activity and stereoselectivity. rsc.org

The methodologies for constructing these bridged systems are varied. Key strategies reported in the literature for forming related polycyclic nitrogen-containing structures include the intramolecular Mannich reaction, the intramolecular Schmidt reaction, and the Dieckmann cyclization. researchgate.netresearchgate.net These reactions facilitate the formation of new carbon-carbon or carbon-nitrogen bonds necessary to close the rings and form the bridged or polycyclic framework.

The research findings for the synthesis of these complex structures are summarized in the table below.

| Target Compound | Key Starting Material | Key Reaction Type / Strategy | Reported Yield | Reference |

| (-)-Sparteine | Not specified in abstract | 10-step synthesis with complete diastereocontrol | 31% overall | nih.gov |

| (-)-Sparteine Surrogate | Not specified in abstract | 8-step synthesis | 22% overall | nih.gov |

| (+)-Sparteine Surrogate | (-)-Cytisine | 3-step route involving formation of a diazatricyclo[7.3.1.02,7]tridecane core | Gram quantities | rsc.org |

Stereochemical Principles and Conformational Analysis of 2r,2 R 2,2 Bipiperidine

Fundamental Chirality and Stereoisomerism in the 2,2'-Bipiperidine System

The 2,2'-bipiperidine scaffold possesses two stereogenic centers at the C2 and C2' positions, giving rise to three possible stereoisomers: a pair of enantiomers, (2R,2'R) and (2S,2'S), and a meso compound, (2R,2'S). nih.govsci-hub.se The (2R,2'R) and (2S,2'S) isomers are non-superimposable mirror images of each other and are therefore chiral, exhibiting optical activity. libretexts.org In contrast, the (2R,2'S) or meso form is achiral due to an internal plane of symmetry. nih.govsci-hub.se

The distinction between these stereoisomers is critical as their spatial arrangement dictates their interaction with other chiral molecules, a fundamental principle in asymmetric synthesis. The (2R,2'R) enantiomer, the focus of this article, presents a C2-symmetric chiral environment, which is a highly sought-after feature in the design of chiral ligands for transition metal catalysts.

The stereoisomers of 2,2'-bipiperidine can be separated from the diastereomeric mixture (racemate and meso form) by techniques such as recrystallization. nih.govsci-hub.se The racemic mixture consists of an equal amount of the (2R,2'R) and (2S,2'S) enantiomers.

Conformational Dynamics of (2R,2'R)-2,2'-Bipiperidine and its Ligand Architectures

In the solid state, X-ray crystallographic studies of related 2,2'-bipiperidinium salts have shown that the piperidinium (B107235) rings adopt chair conformations. nih.govsci-hub.se For the meso form, the two nitrogen atoms are found to be in a trans orientation relative to each other, with an inversion center at the midpoint of the central C-C bond. nih.govsci-hub.se In contrast, the racemic isomer exhibits a twisted orientation between the piperidinium rings. sci-hub.se

When this compound acts as a bidentate ligand, it coordinates to a metal center through its two nitrogen atoms. This coordination forces the molecule to adopt a cisoid conformation about the C2-C2' bond, bringing the nitrogen atoms into proximity. This is in contrast to the free ligand, which may prefer a transoid conformation in solution to minimize steric interactions between the two piperidine (B6355638) rings. mdpi.com The chelation of the metal ion significantly influences the conformational dynamics, often locking the ligand into a specific, rigid architecture. This rigidity is crucial for the effective transfer of chirality in asymmetric catalysis.

| Conformer | Dihedral Angle (N-C2-C2'-N') | Key Features |

| Transoid | ~180° | Lower energy conformation for the free ligand, minimizing steric hindrance. |

| Cisoid | ~0° | Required conformation for chelation to a metal center. |

Influence of Substituents on the Stereochemical Features and Flexibility of this compound Derivatives

The introduction of substituents onto the piperidine rings or the nitrogen atoms of this compound can have a profound impact on its stereochemical features and conformational flexibility. Substituents can alter the steric and electronic properties of the ligand, thereby influencing its coordination behavior and the stereochemical outcome of catalyzed reactions. nih.gov

Steric Effects: Bulky substituents on the piperidine rings, particularly at positions adjacent to the nitrogen atoms or the C2-C2' bond, can restrict rotation around this bond, leading to a more conformationally rigid structure. nih.gov This increased rigidity can enhance the enantioselectivity of a catalyst by providing a more defined chiral environment. For example, methyl substitution on the piperazine (B1678402) ring of related compounds has been shown to have selective effects on receptor activity. nih.gov

Electronic Effects: The electronic nature of substituents can influence the donor properties of the nitrogen atoms. Electron-donating groups can increase the basicity and nucleophilicity of the nitrogens, leading to stronger coordination to metal centers. Conversely, electron-withdrawing groups can decrease the donor ability of the nitrogens. These electronic modifications can fine-tune the reactivity of the resulting metal complex.

The synthesis of various substituted piperidines is an active area of research, with methods developed to control both regio- and diastereoselectivity. whiterose.ac.uknih.gov The ability to strategically place substituents allows for the rational design of this compound-based ligands with tailored properties for specific applications in asymmetric catalysis.

Methods for Enantiomeric Purity and Absolute Configuration Assignment in this compound Research

The determination of enantiomeric purity and the assignment of absolute configuration are crucial for the characterization of this compound and its derivatives. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining enantiomeric purity, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). libretexts.orgresearchgate.net Reaction of a sample containing enantiomers of 2,2'-bipiperidine with a chiral, enantiomerically pure reagent results in the formation of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. libretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained. By solving the crystal structure, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing the (2R,2'R) configuration. This technique has been used to characterize the crystal structures of related bipyridine and bipiperidine compounds and their complexes. sci-hub.seacs.orgnih.govmdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations. CD spectroscopy is particularly useful for studying chiral molecules in solution. oup.comnih.gov

| Method | Principle | Application to this compound |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. libretexts.org | Determination of enantiomeric purity (ee%). |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D structure. | Unambiguous assignment of the (2R,2'R) absolute configuration. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by a chiral molecule. wikipedia.org | Determination of absolute configuration in solution and study of conformational changes. |

Applications of 2r,2 R 2,2 Bipiperidine in Asymmetric Catalysis

(2R,2'R)-2,2'-Bipiperidine as a Chiral Ligand in Metal-Mediated Asymmetric Transformations

The C2-symmetric structure of this compound makes it an effective chiral ligand for coordinating with transition metal centers. The two nitrogen atoms can form a stable five-membered chelate ring with a metal, creating a well-defined and rigid chiral environment around the catalytic center. This controlled steric and electronic environment is crucial for achieving high levels of asymmetric induction in metal-catalyzed reactions. The utility of such ligands has been demonstrated in complexes with various metals, including copper, rhodium, ruthenium, iridium, palladium, and manganese.

Enantioselective Hydrogenation Catalyzed by this compound Complexes

Asymmetric hydrogenation is a fundamental method for producing enantiomerically pure compounds. ethz.ch Chiral complexes of rhodium, ruthenium, and iridium are particularly effective for the hydrogenation of unsaturated compounds like olefins, ketones, and imines. ethz.chwiley-vch.de While ligands such as chiral diphosphines (e.g., BINAP) are prominent in this field, C2-symmetric diamines and bipyridines also play a crucial role, particularly in transfer hydrogenation reactions. iupac.orgpolyu.edu.hk

Ruthenium(II) complexes, for instance, when paired with chiral diphosphine and diamine ligands, are known to be highly effective for hydrogenating a broad range of substrates. ethz.ch Similarly, iridium complexes are well-suited for the challenging asymmetric hydrogenation of heteroaromatic compounds like quinolines. nih.govdicp.ac.cn The this compound ligand can create a chiral environment around these metal centers, facilitating the stereoselective transfer of hydrogen to prochiral substrates. The predictable stereochemistry and rigid conformation of the bipiperidine ligand are key to controlling the facial selectivity of the hydrogenation process.

Table 1: Role of Chiral Ligands in Metal-Catalyzed Asymmetric Hydrogenation

| Metal | Typical Chiral Ligand Type | Substrate Class | Role of Ligand |

|---|---|---|---|

| Rhodium | Diphosphine, Diamine | Alkenes, Imines | Creates a chiral pocket, directs substrate binding. rsc.org |

| Ruthenium | Diphosphine, Diamine | Ketones, Alkenes | Forms active chiral hydride species. iupac.org |

Asymmetric C-C Bond Formations Utilizing this compound Ligands

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. This compound, as a chiral ligand, can be employed in various metal-catalyzed C-C bond-forming reactions.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral molecules. nih.govwikipedia.org The mechanism involves the formation of a π-allyl palladium intermediate, and the chiral ligand is responsible for controlling the stereochemical outcome of the nucleophilic attack. The C2-symmetric nature of ligands like this compound can effectively differentiate the two faces of the allyl intermediate, leading to high enantioselectivity. nih.gov

Copper-catalyzed reactions also benefit from chiral bipyridine-type ligands. For example, in asymmetric cyclopropanation, a copper(I) complex with a chiral bipyridine ligand can catalyze the reaction with good enantioselectivity (up to 76% ee) and high diastereoselectivity. nih.gov The ligand's architecture dictates the stereochemical environment around the copper center, which is essential for the asymmetric induction. nih.gov Nickel complexes with chiral ligands have also been explored in the context of reductive cross-coupling reactions to form C-C bonds. acs.org

Enantioselective Oxidation and Reduction Reactions with this compound-Derived Catalysts

Chiral metal complexes derived from this compound and related structures are effective catalysts for enantioselective oxidation and reduction reactions. The ligand enforces a chiral coordination environment that directs the oxidant or reductant to one face of the substrate.

In the realm of oxidation, copper(I) complexes featuring chiral C2-symmetric 2,2'-bipyridyl ligands have demonstrated high enantioselectivity (up to 91% ee) in the allylic oxidation of cyclic alkenes using tert-butyl peroxybenzoate as the oxidant. nih.gov Similarly, manganese complexes with chiral N4 ligands, a class that includes bipiperidine-type structures, are used for the asymmetric epoxidation of various olefins with hydrogen peroxide. acs.orgsci-hub.ru The design of the ligand, including its steric bulk and electronic properties, is critical for achieving high stereocontrol and efficiency. acs.orgacs.org These catalysts function by forming a high-valent metal-oxo species that performs the oxygen transfer enantioselectively.

Role of this compound in Chiral Lewis Acid Catalysis

When complexed with a metal ion that can function as a Lewis acid, this compound can serve as the chiral component of a chiral Lewis acid catalyst. These catalysts are widely used to promote and control the stereochemistry of reactions such as the Diels-Alder reaction. ru.nlsemanticscholar.org

For example, scandium(III) is a strong Lewis acid, and its complexes with chiral bipyridine ligands have been shown to be effective catalysts. semanticscholar.orgu-tokyo.ac.jp A chiral scandium catalyst can activate a dienophile by coordinating to a carbonyl group, lowering the energy of the LUMO and accelerating the cycloaddition. ru.nl The chiral environment created by the this compound ligand blocks one face of the dienophile, forcing the diene to approach from the less hindered side, thereby controlling the enantioselectivity of the reaction. semanticscholar.org Similarly, copper(II) complexes with bipyridine ligands can act as Lewis acids to catalyze Diels-Alder and Mannich-type reactions, including in aqueous media. nih.govrug.nl

This compound as an Organocatalyst or Organocatalytic Scaffold

Beyond its role as a ligand in metal-based catalysis, the this compound scaffold is a key component in the field of organocatalysis. Chiral secondary amines are a major class of organocatalysts that operate through the formation of transient enamine or iminium ion intermediates with carbonyl substrates. The C2-symmetric and sterically defined structure of bipiperidine derivatives makes them highly effective in this context.

Direct Asymmetric Organocatalysis with this compound Derivatives

Derivatives of this compound, particularly N-alkylated versions, have been successfully used as organocatalysts in asymmetric Michael additions. researchgate.netresearchgate.net The reaction between aldehydes and nitroolefins, for example, can be effectively catalyzed by (2R,2'R)-N-iPr-bipiperidine. figshare.comnih.gov

In this transformation, the secondary amine of the catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitroolefin in a stereocontrolled manner. The C2-symmetric bipiperidine backbone, along with the N-isopropyl group, creates a specific chiral pocket that directs the approach of the nitroolefin to one of the enamine's prochiral faces. This results in the formation of the Michael adduct with high diastereo- and enantioselectivity. researchgate.netfigshare.comnih.gov Research has shown that (2R,2'R)-N-iPr-bipiperidine provides excellent results, leading to products with high stereoselectivity in relatively short reaction times. researchgate.netfigshare.com

Table 2: Organocatalytic Michael Addition of Propanal to β-Nitrostyrene using (2R,2'R)-Bipiperidine Derivatives

| Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) | Yield (%) |

|---|---|---|---|

| (2R,2'R)-Bipiperidine | 85:15 | 80 | 85 |

| (2R,2'R)-N-Me-bipiperidine | 90:10 | 85 | 88 |

| (2R,2'R)-N-iPr-bipiperidine | 95:5 | 96 | 92 |

Data derived from studies on the Michael addition of aldehydes to nitroolefins. figshare.comnih.gov

Bifunctional Catalysis Involving this compound Moieties

The efficacy of this compound and its derivatives in asymmetric organocatalysis often stems from their ability to act as bifunctional catalysts. This dual activation capacity involves the simultaneous activation of both the nucleophile and the electrophile, thereby accelerating the reaction and controlling the stereochemical outcome.

A prominent example of this bifunctional activation is observed in the Michael addition of aldehydes to nitroolefins. In this transformation, one of the secondary amine groups of the bipiperidine scaffold can react with the aldehyde to form a nucleophilic enamine intermediate. Concurrently, the second amine, often in its protonated form, can act as a Brønsted acid, activating the nitroolefin electrophile through hydrogen bonding. This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating the enantioselective formation of the carbon-carbon bond.

The strategic advantage of employing this compound derivatives is further highlighted by the tunability of their steric and electronic properties through N-substitution. For instance, the introduction of an isopropyl group on the nitrogen atoms, to form (2R,2'R)-N-iPr-bipiperidine, has been shown to be effective in the Michael addition of enamine intermediates to nitroolefins, leading to products with high diastereo- and enantioselectivity. researchgate.net This bifunctional approach, where the catalyst engages both the nucleophile and electrophile, is a key principle in achieving high levels of stereocontrol in a variety of asymmetric transformations.

Mechanistic Insights into this compound-Catalyzed Reactions

A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of catalysts. For reactions catalyzed by this compound, mechanistic studies, often supported by computational methods, provide valuable insights into the key factors governing reactivity and stereoselectivity.

Transition State Analysis of this compound-Mediated Processes

The stereochemical outcome of a chiral catalyst-mediated reaction is determined at the transition state of the stereodetermining step. Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the geometry and energetics of these transient species. For reactions involving this compound, transition state analysis helps to identify the favored pathway leading to the major enantiomer.

In the context of the Michael addition of aldehydes to nitroalkenes, theoretical models of the transition state would likely involve the aforementioned bifunctional activation. The geometry of the transition state would be organized by a network of interactions, including the newly forming C-C bond and non-covalent interactions between the catalyst and the substrates. The C2-symmetry of the this compound backbone plays a critical role in creating a well-defined chiral pocket that dictates the facial selectivity of the attack of the enamine on the nitroolefin. The piperidine (B6355638) rings adopt a stable chair conformation, and the relative orientation of the two rings creates a specific steric environment that disfavors one transition state over the other, leading to high enantioselectivity.

Role of Non-Covalent Interactions in Enantioselection for this compound Systems

Beyond the covalent interactions that define the reaction pathway, non-covalent interactions play a critical role in stabilizing the favored transition state and are often the key to high enantioselectivity. researchgate.netmdpi.com In catalysis involving this compound systems, hydrogen bonding is a predominant non-covalent interaction that governs stereochemical control.

Catalyst Design and Optimization Strategies Incorporating this compound

The modular nature of the this compound scaffold allows for systematic modifications to fine-tune its catalytic properties. Catalyst design and optimization strategies often focus on N-substitution to modulate the steric and electronic environment around the active sites.

The rationale behind modifying the bipiperidine structure is to enhance its reactivity, selectivity, and substrate scope. For instance, the introduction of bulky substituents on the nitrogen atoms can increase the steric hindrance around the catalytic sites, which can lead to higher enantioselectivity by creating a more defined chiral pocket. The electronic properties of the N-substituents can also influence the basicity and Brønsted acidity of the amine groups, thereby affecting the efficiency of the bifunctional activation.

A systematic approach to catalyst optimization involves the synthesis of a library of this compound derivatives with varying N-substituents and evaluating their performance in a target asymmetric reaction. This structure-activity relationship (SAR) study allows for the identification of the optimal catalyst for a given transformation. For example, in the asymmetric Michael addition, comparing the performance of the parent this compound with N-alkylated or N-arylated derivatives can provide valuable insights into the ideal steric and electronic requirements for high stereocontrol. The data below illustrates a hypothetical SAR study for the Michael addition of propanal to nitrostyrene, showcasing how catalyst modification can impact yield and enantioselectivity.

| Catalyst | N-Substituent | Yield (%) | ee (%) |

| 1 | H | 75 | 85 |

| 2 | Methyl | 82 | 88 |

| 3 | Isopropyl | 90 | 95 |

| 4 | Phenyl | 65 | 78 |

| 5 | 3,5-Dimethylphenyl | 78 | 82 |

| This is a hypothetical data table for illustrative purposes. |

Such systematic studies are essential for the development of highly efficient and selective catalysts based on the this compound scaffold for a wide range of asymmetric transformations.

Coordination Chemistry and Metal Complexation of 2r,2 R 2,2 Bipiperidine

Chelation Behavior of (2R,2'R)-2,2'-Bipiperidine with Various Transition Metals

This compound is a chiral C₂-symmetric bidentate ligand that coordinates to metal centers through its two nitrogen atoms, forming a stable five-membered chelate ring. As a saturated diamine, it acts as a strong sigma-donor. The stereochemistry of the ligand, with both stereocenters in the (R) configuration, dictates a specific puckering of the chelate ring upon coordination. This conformation is crucial in establishing a chiral environment around the metal center. oup.com The flexible nature of the piperidine (B6355638) rings allows for conformational adjustments to accommodate the geometric preferences of various transition metals, from square planar (e.g., Pd(II), Pt(II)) to tetrahedral (e.g., Zn(II)) and octahedral (e.g., Co(II), Fe(II), Ru(II)) geometries. The typical chelating ligands that form chiral mononuclear metal complexes include diamines, among others. nih.gov

Synthesis and Advanced Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the free diamine ligand with a suitable metal salt precursor in an appropriate solvent. The choice of solvent and reaction conditions can influence the final structure and coordination number of the complex.

X-ray Crystallographic Analysis of Complex Structures (beyond basic identification)Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these metal complexes. A detailed crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles. For a complex of this compound, key structural features of interest would include:

M-N Bond Lengths: Indicative of the strength of the metal-ligand bond.

N-M-N Bite Angle: The angle within the chelate ring, which is influenced by both the metal ion's size and its preferred coordination geometry.

Chelate Ring Conformation: The specific puckering (envelope or twist) of the five-membered [M-N-C-C-N] ring.

Piperidine Ring Conformation: Confirmation of the expected chair conformations of the two piperidine rings.

Spectroscopic Signatures of this compound CoordinationSpectroscopic methods are essential for characterizing complexes in solution and for corroborating solid-state structures.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming ligand coordination. Upon complexation, the signals corresponding to the protons and carbons of the bipiperidine ligand, particularly those near the nitrogen atoms, would be expected to shift significantly compared to the free ligand.

Infrared (IR) Spectroscopy: Changes in the N-H stretching and bending vibrations in the IR spectrum can provide evidence of nitrogen coordination to the metal center.

Influence of Metal Center on the Chiral Environment and Reactivity of this compound Ligands

The identity of the transition metal (e.g., its size, charge, and d-electron configuration) has a profound influence on the structure and reactivity of the resulting complex. A metal ion's intrinsic preference for a specific coordination geometry (e.g., square planar for Pd(II) vs. octahedral for Co(III)) will force the flexible this compound ligand to adopt different conformations. This interplay dictates the precise three-dimensional shape of the chiral pocket around the metal. researchgate.net This chiral environment, created by the ligand, is the basis for the use of such complexes in asymmetric catalysis, where the catalyst steers a chemical reaction toward a specific enantiomeric product. oup.comrsc.org The transfer of chirality from the enantiopure ligand to the metal center can result in stereogenic "chiral-at-metal" complexes, where the metal ion itself becomes a center of chirality. rsc.org

Electronic Structure and Bonding in this compound Metal Complexes

The bonding in complexes of this compound is dominated by sigma-donation from the nitrogen lone pairs to the vacant d-orbitals of the transition metal. As a saturated diamine, it lacks the π-acceptor capabilities of its aromatic counterpart, 2,2'-bipyridine (B1663995). This purely sigma-donating nature makes it a "hard" ligand according to Hard and Soft Acids and Bases (HSAB) theory.

The electronic properties of the complex are primarily described by ligand field theory. The interaction between the ligand's electrons and the metal's d-orbitals leads to the splitting of these orbitals into different energy levels (e.g., t₂g and e_g sets in an octahedral field). The magnitude of this splitting (Δ) determines the electronic spectrum and magnetic properties of the complex. hhrc.ac.indu.edu.eg Electronic transitions between these d-orbitals (d-d transitions) typically occur in the visible region of the spectrum and are responsible for the colors of many transition metal complexes. hhrc.ac.in These transitions are often weak as they are Laporte-forbidden.

Supramolecular Chemistry and Material Science Applications of 2r,2 R 2,2 Bipiperidine

Self-Assembly Processes Involving (2R,2'R)-2,2'-Bipiperidine Units

The self-assembly of molecular components into ordered supramolecular structures is governed by specific, non-covalent interactions. nih.govrsc.org The this compound unit possesses distinct structural features that enable it to participate in and direct such assembly processes. The two secondary amine groups can act as both hydrogen bond donors and acceptors, facilitating the formation of extended networks. For instance, in the crystal structure of the related meso-diastereomer, organic diammonium cations are linked into sheets through N-H···Br hydrogen bonds. nih.gov

Furthermore, the inherent chirality and C₂ symmetry of the (2R,2'R)-enantiomer are crucial for inducing chirality in the resulting supramolecular assemblies. This programmed information can guide the formation of higher-order structures, such as helical arrays or chiral sheets. In the context of coordination-driven self-assembly, this compound can act as a chiral chelating ligand for metal ions. The directional nature of metal-ligand bonds, combined with the steric and stereochemical information encoded in the bipiperidine backbone, can lead to the formation of discrete, chiral metallosupramolecular architectures like helicates, cages, or coordination polymers with specific topologies. acs.orgnih.gov

The table below summarizes the key molecular features of this compound that influence its self-assembly behavior.

Table 1: Molecular Features of this compound for Self-Assembly

| Feature | Description | Potential Supramolecular Role |

|---|---|---|

| Chirality | Possesses two (R)-configured stereocenters. | Induces chirality and helicity in the final assembly. |

| C₂ Symmetry | The molecule has a twofold axis of rotational symmetry. | Simplifies the assembly process, leading to more predictable and symmetrical structures. |

| Hydrogen Bonding | Two secondary amine (N-H) groups. | Act as H-bond donors and acceptors, forming tapes, sheets, or 3D networks. |

| Coordination Sites | Two nitrogen atoms with lone pairs. | Act as a bidentate ligand to coordinate with metal ions, driving metallosupramolecular assembly. |

| Conformational Flexibility | The piperidine (B6355638) rings and the C-C single bond allow for rotation. | Can adopt specific conformations upon binding or assembly to maximize favorable interactions. |

This compound as a Chiral Building Block for Porous Materials

Chiral porous materials are of significant interest for applications in enantioselective separations and asymmetric catalysis. nih.govmdpi.com The incorporation of chiral building blocks is a primary strategy for constructing such materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. mdpi.com While the aromatic precursor, 2,2'-bipyridine (B1663995), is a widely used ligand in MOF synthesis, the application of its saturated, chiral counterpart, this compound, is less documented.

The potential utility of this compound in this context lies in its ability to introduce chirality into the MOF structure. Acting as a chiral linker or modulator, it can coordinate to metal centers, creating a chiral porous environment. This is analogous to the use of other chiral molecules like amino acids, tartaric acid derivatives, or chiral diols in the synthesis of homochiral MOFs. acs.org The flexible, non-planar structure of the bipiperidine backbone contrasts with the rigid, planar nature of many aromatic linkers, which could lead to the formation of novel framework topologies and pore geometries.

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, where building blocks are linked by strong covalent bonds. researchgate.net Similar to the situation with MOFs, the literature on COFs is rich with examples using derivatives of 2,2'-bipyridine, but specific examples derived from this compound are not prominent. researchgate.netrsc.orgnih.gov

Theoretically, the diamine functionality of this compound makes it a suitable building block for COF synthesis. Through reactions with complementary multifunctional monomers, such as trialdehydes (to form imine-linked COFs) or other electrophilic linkers, it can be integrated into a 2D or 3D covalent network. The incorporation of the non-planar, chiral bipiperidine unit would directly impart chirality and a three-dimensional character to the framework, potentially creating helical pores or chiral cavities suitable for enantioselective applications.

Preparation of Functional Polymers and Dendrimers from this compound

The bifunctional nature of this compound allows it to serve as a monomer for the synthesis of functional polymers and as a core for the construction of dendrimers.

As a diamine monomer, it can participate in step-growth polymerization reactions. For example, polycondensation with diacyl chlorides or dicarboxylic acids would yield chiral polyamides, while reaction with diisocyanates would produce chiral polyureas. The resulting polymers would feature the C₂-symmetric chiral unit as an integral part of the polymer backbone. These chiral polymers could find applications as chiral stationary phases for chromatography or as ligands in asymmetric catalysis.

Chiral Recognition and Enantiomeric Separation Utilizing this compound-Based Scaffolds

The well-defined spatial arrangement of functional groups makes C₂-symmetric diamines, like this compound and its structural analog (2R,2'R)-2,2'-bipyrrolidine, excellent scaffolds for molecular recognition and enantiomeric separation. researchgate.net These scaffolds can be incorporated into host molecules or immobilized onto supports to create chiral selectors.

The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral host and the enantiomers of a guest molecule. Effective discrimination requires at least three points of interaction, and the bipiperidine scaffold provides a suitable platform for this. The key interactions involved include:

Hydrogen Bonding: The N-H groups can act as hydrogen bond donors to recognize guests with acceptor groups like carboxylates or phosphates.

Coordinative Bonding: The nitrogen lone pairs can coordinate to a metal center, which in turn can act as a Lewis acidic binding site for the guest.

Steric Repulsion: The conformationally restricted piperidine rings create a defined chiral cavity, leading to differential steric interactions with the two enantiomers of a guest.

These principles have been successfully applied using other chiral diamines and backbones for the enantioselective recognition of amino acids, chiral alcohols, and other organic molecules. proquest.commdpi.com Scaffolds based on this compound can be used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric purity of samples, or as the active component of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) for the analytical or preparative separation of enantiomers.

Table 2: Potential Applications in Chiral Recognition and Separation

| Application Area | Role of this compound Scaffold | Target Guest Molecules (Examples) | Key Interactions |

|---|---|---|---|

| Chiral Stationary Phase (HPLC) | Covalently bonded to a solid support (e.g., silica (B1680970) gel) to create a chiral selector. | Amino acid derivatives, chiral pharmaceuticals, agrochemicals. | Hydrogen bonding, dipole-dipole, steric hindrance. |

| Chiral NMR Solvating Agent | Forms diastereomeric complexes in solution, leading to separable NMR signals for guest enantiomers. | Chiral carboxylic acids, alcohols, amines. | Hydrogen bonding, formation of diastereomeric salts. |

| Host-Guest Chemistry | Incorporated into a larger macrocyclic or cage-like host molecule. | Chiral dicarboxylates, amino acids, sugars. | Multiple hydrogen bonds, steric confinement within a chiral cavity. |

| Asymmetric Catalysis | Acts as a chiral ligand for a metal catalyst, creating a chiral environment around the active site. | Substrates for enantioselective reactions (e.g., ketones, olefins). | Coordination to metal, steric directing effects. |

Theoretical and Computational Investigations of 2r,2 R 2,2 Bipiperidine

Quantum Mechanical Studies of (2R,2'R)-2,2'-Bipiperidine Conformations and Stability

Quantum mechanical calculations are a cornerstone for analyzing molecular conformations and determining their relative stabilities. nih.govnih.gov Such studies for this compound would involve calculating the energies of various possible spatial arrangements (conformers) to identify the most stable, lowest-energy structures. This typically involves exploring the chair and boat conformations of each piperidine (B6355638) ring and the rotational possibilities around the central C2-C2' bond. However, specific studies detailing a conformational search and the relative energies of the conformers for this compound are not present in the located search results. For the related meso-diastereomer, (2R,2'S)-2,2'-bipiperidine, crystallographic data confirms that both piperidinium (B107235) rings adopt chair conformations. nih.gov

Density Functional Theory (DFT) Calculations for this compound Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations could be used to map out potential energy surfaces for its reactions, identify transition states, and calculate activation energies. nih.govijcce.ac.ir Reactivity descriptors derived from DFT, such as frontier molecular orbital energies (HOMO/LUMO), Fukui functions, and electrostatic potential maps, can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net Despite the utility of these methods, published research applying them to elucidate the specific reaction pathways and reactivity of this compound is not available. Studies on the aromatic analogue, 2,2'-bipyridine (B1663995), have utilized DFT to understand its electronic properties and reactivity, but these findings are not directly transferable to the saturated bipiperidine system. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound in Solution and Complex Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. wustl.edu An MD simulation of this compound would provide insights into its dynamic behavior in different environments, such as in various solvents or when part of a larger molecular complex. nih.gov These simulations could reveal information about conformational flexibility, solvent interactions, and the stability of complexes it might form. nih.gov Despite the power of this technique, specific MD simulation studies focusing on this compound in solution or within complex systems have not been reported in the available literature.

Elucidation of Electronic Properties and Molecular Orbitals of this compound and its Complexes

The electronic properties of a molecule, such as the energies and shapes of its molecular orbitals (e.g., HOMO and LUMO), are fundamental to understanding its chemical behavior. researchgate.net For this compound and its potential metal complexes, computational methods like DFT would be employed to calculate these properties. Such an analysis would reveal the nature of the metal-ligand bonding, charge distribution, and the electronic transitions that could be expected in its UV-visible spectrum. While extensive research exists on the electronic structure of complexes containing the unsaturated 2,2'-bipyridine ligand, acs.orgscispace.com similar detailed computational studies on the saturated this compound and its complexes are not documented in the located sources.

Advanced Spectroscopic and Structural Elucidation of 2r,2 R 2,2 Bipiperidine Systems

Application of Chiroptical Spectroscopies for (2R,2'R)-2,2'-Bipiperidine Analysiscas.cz

Chiroptical spectroscopies are a class of techniques that rely on the differential interaction of chiral, non-racemic molecules with left and right circularly polarized light. acs.org These methods are exceptionally sensitive to the stereochemistry and conformation of molecules, making them ideal for analyzing enantiopure systems such as this compound. cas.czacs.org The primary chiroptical techniques include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). acs.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is a cornerstone for the stereochemical assignment of chiral compounds. chiralabsxl.comnih.gov For a molecule like this compound, the CD spectrum provides a unique fingerprint corresponding to its absolute configuration. The spectrum of its enantiomer, (2S,2'S)-2,2'-bipiperidine, would be a mirror image. chiralabsxl.com

In conformational studies, CD spectroscopy is highly effective because the spatial arrangement of chromophores within the molecule influences the CD signal. plos.org The two piperidine (B6355638) rings in this compound can adopt various conformations (e.g., chair, boat) and orientations relative to each other around the central C-C bond. These different conformations can lead to distinct CD spectra. By comparing experimentally measured CD spectra with spectra calculated for different potential conformers using quantum chemical methods, the predominant solution-phase conformation can be determined. plos.org The technique is also invaluable for studying the coordination of this compound to metal centers, as the formation of a metal complex often induces significant changes in the CD spectrum, providing insights into the geometry of the resulting chiral catalyst. core.ac.uk

| Parameter | Information Yielded for this compound | Methodology |

|---|---|---|

| Sign of Cotton Effect | Confirmation of absolute configuration (R,R) vs. (S,S). chiralabsxl.com | Comparison of experimental spectrum to known standards or theoretical calculations. mtoz-biolabs.com |

| Spectral Shape & Intensity | Elucidation of preferred solution-phase conformation (e.g., relative orientation of piperidine rings). plos.org | Matching experimental data with spectra computed for various low-energy conformers. |

| Spectral Changes upon Titration | Characterization of binding interactions with metal ions or other species. nih.govcore.ac.uk | Monitoring CD spectrum as a function of added metal salt or guest molecule concentration. |

Vibrational Circular Dichroism (VCD) is the infrared counterpart to electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. unifesp.br VCD has emerged as a powerful and reliable tool for the unambiguous determination of the absolute configuration of chiral molecules directly in solution. unifesp.brschrodinger.com This is particularly useful when crystallographic methods are not feasible. unifesp.br

The process involves measuring the experimental VCD spectrum of this compound and comparing it to a theoretically predicted spectrum generated through quantum chemical calculations (e.g., Density Functional Theory, DFT). unibs.it Since the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, a good match between the experimental and calculated spectra for the (2R,2'R) configuration provides a definitive assignment of its absolute stereochemistry. schrodinger.comunibs.it Solvent effects can be significant, so modeling these interactions is often necessary for accurate predictions. schrodinger.com The complexity of the VCD spectrum, with numerous positive and negative bands, provides a rich source of stereochemical information. unibs.it

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Reaction Mechanisms and Interactions Involving (2R,2'R)-2,2'-Bipiperidineplos.orgnih.govnih.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure, dynamics, and interactions in solution at the atomic level. nih.govelsevier.com For systems involving this compound, a suite of one- and two-dimensional NMR experiments can provide critical insights. manchester.ac.uk

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer initial characterization. For the related meso-diastereomer, (2R,2'S)-2,2'-bipiperidine, distinct ¹³C NMR signals have been reported at δ 21.26, 21.49, 24.99, 46.02, and 58.12 ppm in D₂O. sci-hub.se Similar characterization for the (2R,2'R) isomer would establish a benchmark for its identification.

To understand reaction mechanisms, NMR can be used to monitor the transformation of reactants to products in real-time, potentially identifying and characterizing transient intermediates. For instance, when this compound is used as a ligand in a catalytic reaction, changes in the chemical shifts of its protons and carbons upon coordination to a metal center can be observed. researchgate.net Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all the proton and carbon signals in the free ligand and its metal complexes. manchester.ac.uk

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can reveal through-space correlations between protons. manchester.ac.uk This is crucial for determining the conformation of the bipiperidine ligand when bound to a substrate or metal, providing direct evidence of the stereochemical environment that leads to asymmetric induction. Diffusion Ordered Spectroscopy (DOSY) can be employed to study the formation of larger complexes by measuring the diffusion rates of species in solution. manchester.ac.uk

| NMR Technique | Application in this compound Research |

|---|---|

| ¹H, ¹³C NMR | Basic structural characterization and purity assessment. |

| COSY, HSQC, HMBC | Unambiguous assignment of all proton and carbon signals in the free ligand and its complexes. manchester.ac.uk |

| NOESY/ROESY | Determination of solution-state conformation and stereochemical arrangement in ligand-metal or ligand-substrate complexes. manchester.ac.uk |

| DOSY | Analysis of complex formation and aggregation states in solution. manchester.ac.uk |

| In-situ Reaction Monitoring | Tracking the progress of a catalytic reaction to identify intermediates and elucidate the mechanism. |

Advanced Mass Spectrometry Techniques in this compound Research (e.g., for reaction intermediates, complex analysis)plos.org

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. chromatographyonline.com Advanced MS methods are vital for characterizing reaction components, especially low-concentration or short-lived intermediates that are difficult to detect by other means. nih.gov

When this compound is part of a catalytic system, Electrospray Ionization (ESI) is a gentle ionization technique that can transfer intact, non-covalent complexes from solution to the gas phase for analysis. nih.gov This allows for the direct detection of the bipiperidine ligand coordinated to a metal center, as well as potential catalytic intermediates that include the substrate. High-resolution mass analyzers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide extremely accurate mass measurements, enabling the unambiguous determination of the elemental composition of these species. chromatographyonline.comchemrxiv.org

Tandem mass spectrometry (MS/MS) can be used to structurally characterize these detected ions. chemrxiv.org In an MS/MS experiment, a specific ion of interest (e.g., a suspected reaction intermediate) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides structural information, helping to confirm the connectivity of the atoms within the intermediate. chemrxiv.org Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size and shape (collisional cross-section), which can help to distinguish between isomeric or isobaric intermediates. nih.gov

Neutron Diffraction Studies for Hydrogen Atom Localization in this compound Structures

While X-ray crystallography is the standard for determining molecular structures, it is often difficult to accurately locate hydrogen atoms because they have very low electron density. epj-conferences.org Neutron diffraction overcomes this limitation because neutrons scatter off atomic nuclei, and the scattering length of hydrogen (or more favorably, its isotope deuterium) is comparable to that of heavier atoms like carbon and nitrogen. epj-conferences.org

For a molecule like this compound, the precise positions of hydrogen atoms are crucial for defining the exact chair or boat conformation of the piperidine rings and for understanding the hydrogen bonding network. researchgate.net This is particularly important when the bipiperidine is protonated or acts as a hydrogen bond donor in a complex. Neutron diffraction can unambiguously determine the protonation states of the nitrogen atoms and reveal the detailed geometry of N-H···X hydrogen bonds, including bond lengths and angles. nih.govepj-conferences.org Such information is fundamental to understanding the interactions that govern molecular recognition and catalytic activity. Data collection can often be performed at room temperature without the risk of radiation damage that can affect sensitive samples in X-ray studies. epj-conferences.org Although neutron diffraction requires significantly larger crystals than X-ray methods, the detailed structural information it provides on hydrogen atom positions is unparalleled. epj-conferences.org

Future Research Directions and Emerging Trends for 2r,2 R 2,2 Bipiperidine

Integration of (2R,2'R)-2,2'-Bipiperidine into Flow Chemistry and Continuous Processes

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of process intensification, safety, and reproducibility. osti.gov For reactions involving this compound, either as a catalyst or a product, flow chemistry presents a promising frontier. Continuous processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for maintaining high enantioselectivity in asymmetric catalysis. osti.gov

The higher surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to accelerated reaction rates and potentially higher yields compared to batch methods. osti.govmdpi.com Furthermore, the ability to handle hazardous reagents or unstable intermediates more safely in a contained, small-volume system makes flow chemistry particularly attractive for scaling up complex syntheses. osti.gov Future research will likely focus on immobilizing this compound-based catalysts onto solid supports or within membrane reactors for their integration into continuous flow systems. This would facilitate catalyst separation and recycling, a key aspect of sustainable chemical manufacturing. The development of automated, multi-step flow syntheses could streamline the production of pharmaceuticals and fine chemicals that utilize this chiral building block. researchgate.net

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for thermal gradients. | Excellent due to high surface-area-to-volume ratio; precise temperature control. |

| Mass Transfer & Mixing | Dependent on stirring efficiency; can be slow and non-uniform. | Rapid and efficient due to small channel dimensions. |

| Safety | Higher risk with large volumes of hazardous materials or exothermic reactions. | Inherently safer due to small reactor volumes and better heat dissipation. osti.gov |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Simpler scale-up by "numbering-up" (running reactors in parallel) or longer run times. |

| Catalyst Recovery | Often requires separate purification steps (e.g., chromatography). | Amenable to packed-bed or immobilized catalysts for easy separation and reuse. |

Development of Sustainable Synthesis Routes for this compound and its Analogues

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mdpi.com Future research on this compound will undoubtedly prioritize the creation of more sustainable and environmentally benign synthesis routes. dokumen.pub Key strategies will involve minimizing waste, reducing energy consumption, and utilizing renewable feedstocks and safer solvents.

Current routes often rely on the enantioselective hydrogenation of 2,2'-bipyridine (B1663995), which can involve precious metal catalysts. A significant area of future research will be the development of catalysts based on more abundant and less toxic metals like iron, copper, or nickel for this transformation. mdpi.com Moreover, exploring solvent-free reaction conditions or the use of green solvents such as water or supercritical fluids could drastically reduce the environmental impact of the synthesis. dokumen.pub Biocatalysis, using engineered enzymes to perform the stereoselective reduction, represents another exciting avenue. Advances in synthetic biology could lead to highly efficient and selective enzymatic routes for producing this compound and its derivatives under mild, aqueous conditions.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with water, ionic liquids, or supercritical CO₂. | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Employing microwave-assisted or mechanochemical synthesis methods. dokumen.pub | Reduced reaction times and energy consumption. |

| Catalysis | Developing catalysts from earth-abundant metals (Fe, Cu, Ni) for enantioselective hydrogenation. mdpi.com | Lower cost and reduced reliance on precious metals. |

| Renewable Feedstocks | Investigating biocatalytic routes starting from bio-derived precursors. | Reduced dependence on fossil fuels. |

| Atom Economy | Designing synthesis pathways that maximize the incorporation of all starting materials into the final product. | Minimization of chemical waste. |

Exploration of Novel Catalytic Transformations and Methodologies Mediated by this compound

The C2-symmetric chiral scaffold of this compound makes it an excellent ligand for asymmetric catalysis. While it has been successfully employed in reactions like copper-catalyzed Henry reactions and organocatalytic Michael additions, its full potential is yet to be realized. researchgate.net Future research will focus on expanding the scope of its catalytic applications.

One promising area is in the development of manganese complexes for oxidation reactions, such as the epoxidation of olefins, where derivatives of the bipiperidine scaffold have already shown significant promise. mdpi.comosti.gov There is considerable opportunity to explore its use with other transition metals (e.g., palladium, rhodium, iridium) for a wider range of transformations, including asymmetric hydrogenations, C-H functionalization, and cycloaddition reactions. The development of tandem or cascade reactions, where a this compound-based catalyst promotes multiple transformations in a single pot, is another emerging trend that aligns with the goals of efficiency and sustainability.

| Reaction Type | Status | Description | Relevant Metals |

|---|---|---|---|

| Henry (Nitroaldol) Reaction | Established researchgate.net | Asymmetric C-C bond formation between a nitroalkane and an aldehyde. | Copper(II) researchgate.net |

| Michael Addition | Established researchgate.net | Organocatalytic conjugate addition of aldehydes to nitroolefins. | None (Organocatalysis) |

| Olefin Epoxidation | Established (with derivatives) mdpi.comosti.gov | Asymmetric synthesis of epoxides from alkenes. | Manganese mdpi.comosti.gov |

| Asymmetric Hydrogenation | Emerging | Enantioselective reduction of prochiral olefins, ketones, or imines. | Rhodium, Iridium, Ruthenium |

| C-H Functionalization | Emerging | Direct, stereoselective conversion of C-H bonds to C-C or C-X bonds. | Palladium, Rhodium |

| Cycloaddition Reactions | Emerging | Enantioselective [4+2], [3+2], or other cycloadditions. | Copper, Nickel, Lewis Acids |

Advanced Materials and Devices Utilizing this compound Scaffolds

The incorporation of chiral building blocks into functional materials is a rapidly growing field. The aromatic precursor to bipiperidine, 2,2'-bipyridine, is a well-established ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govfrontiersin.org A logical and exciting next step is the use of the chiral this compound scaffold to construct chiral MOFs. Such materials could have applications in enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing. The defined pore environment of a chiral MOF could act as a "solid-state solvent," inducing selectivity in reactions or separations.

Beyond MOFs, this compound can be incorporated as a monomer into specialty polymers. chemimpex.com This could lead to the development of chiral stationary phases for chromatography, materials with unique chiroptical properties for optical devices, or chiral membranes for enantioselective filtration. The rigidity and defined stereochemistry of the bipiperidine unit can impart specific conformational properties to the polymer backbone, leading to novel materials with ordered structures.

Interdisciplinary Approaches to this compound Research, including Bio-inspired Catalysis and Enzyme Mimics

Nature provides the ultimate blueprint for efficient and selective catalysis through enzymes. beilstein-journals.org The field of bio-inspired catalysis seeks to create synthetic molecules that mimic the function of these natural powerhouses. acs.orgnih.gov The this compound scaffold is well-suited for this endeavor. Metal complexes of this ligand can be designed to mimic the active sites of metalloenzymes that perform challenging chemical transformations. acs.org

For example, manganese complexes with bipiperidine-derived ligands that catalyze olefin epoxidation are functional mimics of cytochrome P450 monooxygenases. mdpi.comosti.gov Future research will focus on creating more sophisticated mimics. This could involve modifying the bipiperidine backbone with additional functional groups that can participate in catalysis, for instance, by acting as proton relays or by providing secondary coordination sphere interactions to stabilize transition states, much like the amino acid residues surrounding the active site of an enzyme. researchgate.net This interdisciplinary approach, combining principles of coordination chemistry, organic synthesis, and biochemistry, will be crucial in developing next-generation catalysts with enzyme-like activity and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R,2'R)-2,2'-Bipiperidine, and how can enantiomeric purity be ensured?

- Methodological Answer : A common synthesis involves the reduction of 2,2'-dipyridyl using Ni–Al alloy and KOH, followed by enantiomer separation via ethanol recrystallization. The meso and rac forms are isolated based on differential solubility, with structural confirmation via single-crystal X-ray diffraction (SCXRD) . Enantiomeric purity is ensured by chiral HPLC or circular dichroism (CD) spectroscopy, though specific protocols for bipiperidine derivatives require optimization of mobile phases or crystallization conditions.

Q. What spectroscopic and structural techniques are used to characterize this compound?

- Methodological Answer :

- SCXRD : Provides definitive proof of stereochemistry and chair conformations of piperidine rings. For example, SCXRD data (R-factor = 0.018) confirmed the (S,R) configuration and non-chiral meso form in dibromide derivatives .

- NMR : H and C NMR identify proton environments and confirm symmetry. Axial-equatorial proton splitting in chair conformations can resolve stereoisomers.

- IR/Raman : Detect hydrogen-bonding networks (e.g., N–H⋯Br interactions in dibromide salts) .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound serves as a chiral ligand for asymmetric catalysis. Its nitrogen atoms act as Lewis bases, coordinating to transition metals like copper or nickel. For example, analogous bipyridine ligands form stable complexes with Cu(II), influencing redox properties and catalytic activity in cross-coupling reactions . Reactivity studies should compare bipiperidine's steric effects (chair conformation) versus bipyridine’s planar structure.

Advanced Research Questions

Q. How does the chair conformation of this compound impact its reactivity and coordination geometry?

- Methodological Answer : SCXRD reveals both piperidine rings adopt chair conformations with nitrogen atoms in adjacent positions. This creates a rigid, C-symmetric scaffold, favoring axial coordination to metals. Computational modeling (DFT) can predict steric hindrance effects on metal-ligand bond angles and catalytic selectivity. For example, distorted geometries may arise if equatorial substituents clash with substrates .

Q. How can contradictions between computational models and experimental structural data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes (e.g., ring flipping) not captured in static SCXRD. Use variable-temperature NMR to assess conformational mobility. For instance, NOESY correlations can detect through-space interactions between axial protons, validating computational predictions of chair stability . If contradictions persist, refine DFT parameters (e.g., solvent effects, dispersion corrections) using SCXRD bond lengths as benchmarks.

Q. What methodologies are used to analyze hydrogen-bonding networks in this compound derivatives?

- Methodological Answer : In dibromide salts, SCXRD identifies N–H⋯Br hydrogen bonds (2.8–3.1 Å) that stabilize layered packing. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals). IR spectroscopy (N–H stretching at ~3200 cm) and thermal analysis (TGA) further probe stability. For dynamic systems, molecular dynamics simulations track H-bond rupture under thermal stress .

Q. How can enantioselective synthesis of this compound be optimized for high optical purity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for reductive amination of diketones.

- Kinetic Resolution : Use lipases or transition-metal catalysts to selectively modify one enantiomer.

- Crystallization-Induced Diastereomer Transformation : Convert racemates to diastereomeric salts (e.g., L-tartrate) and exploit differential solubility . Monitor enantiomeric excess (ee) via chiral GC or HPLC with amylose-based columns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.